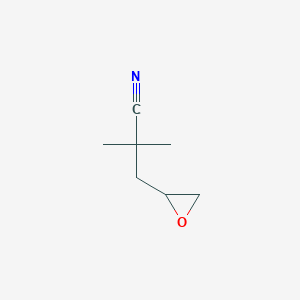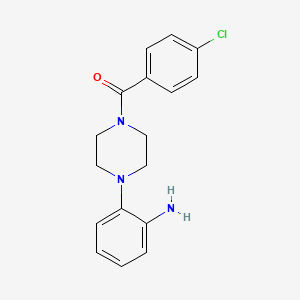
(4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone, also known as 4-Amino-4-chloro-piperidin-1-yl-phenyl-methanone, is a synthetic compound used in a variety of scientific research applications. It is a piperazine derivative of 4-chlorophenylmethanone and is a highly potent inhibitor of a variety of enzymes, including the cytochrome P450 enzymes. This compound has a wide range of potential applications in the field of pharmacology and biochemistry.
Applications De Recherche Scientifique
Antimicrobial Activity
(a): Hybrid Norfloxacin Derivatives Researchers have synthesized hybrid molecules by combining ACPMP with thiazolidinedione moieties. These hybrids were designed to enhance the antimicrobial activity of norfloxacin, a well-known quinolone antibiotic. The goal was to create compounds with a novel binding mode to DNA gyrase, thereby increasing antibacterial efficacy and combating quinolone-resistant bacterial strains. Additionally, the thiazolidinedione component contributes to anti-pathogenicity by preventing biofilm formation .
(b): Gram-Negative and Gram-Positive Strains ACPMP derivatives demonstrated promising direct activity against Gram-negative bacterial strains. Furthermore, they exhibited anti-biofilm activity against Gram-positive strains. These findings suggest potential clinical applications in treating bacterial infections and biofilm-related complications .
Anticancer Potential
ACPMP and its derivatives have been investigated for their anticancer properties. While specific studies on ACPMP itself are limited, its structural features make it an interesting candidate for further exploration. Researchers have strategically incorporated amino and sulfonamide groups into similar scaffolds, resulting in enhanced therapeutic properties. Further studies are needed to elucidate its exact mechanisms and potential as an anticancer agent .
Tyrosine Kinase Inhibition
ACPMP derivatives have structural similarities to imatinib, a widely used therapeutic agent for treating leukemia. Imatinib specifically inhibits tyrosine kinases. Although ACPMP has been characterized primarily as its piperazin-1-ium salt, further investigations into its tyrosine kinase inhibition potential could reveal novel applications in cancer therapy .
Mécanisme D'action
Target of Action
Similar compounds with a piperazine ring have been found to interact with various receptors . For instance, compounds with a piperazine ring have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that similar compounds interact with their targets and cause changes in cellular processes . For instance, some compounds with a piperazine ring have been found to inhibit cell viability in certain cancer cells .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Similar compounds with a piperazine ring have been found to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been found to produce loss of cell viability in certain cancer cells .
Propriétés
IUPAC Name |
[4-(2-aminophenyl)piperazin-1-yl]-(4-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O/c18-14-7-5-13(6-8-14)17(22)21-11-9-20(10-12-21)16-4-2-1-3-15(16)19/h1-8H,9-12,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBGVFRBBIAOPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2N)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[(2,5-dimethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2787825.png)

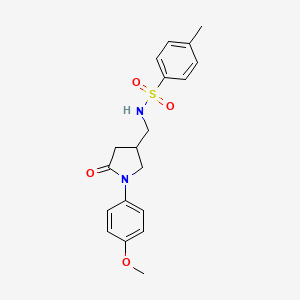
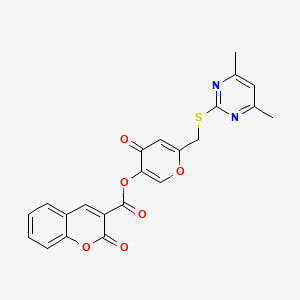

![(E)-N-[2-(3,5-Dimethylpiperidine-1-carbonyl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2787833.png)

![3-(2-chlorobenzyl)-8-fluoro-5-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2787838.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2787840.png)

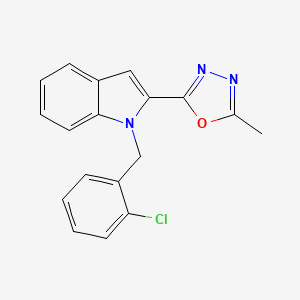
![4-[[(1R)-1-Carboxy-2-methylpropyl]amino]-3-chlorobenzoic acid](/img/structure/B2787845.png)
